4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole
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Overview
Description
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a prop-2-en-1-yloxy group
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .
Mode of Action
It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .
Biochemical Pathways
The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .
Result of Action
The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .
Action Environment
The action of this compound can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, making them useful in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Comparison with Similar Compounds
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be compared with other similar compounds, such as:
4-Methyl-2-(prop-2-en-1-yloxy)aniline: This compound shares a similar structure but lacks the thiazole ring.
2-(Prop-2-en-1-yloxy)-1,3-thiazole: This compound lacks the methyl group on the thiazole ring.
4-Methyl-1,3-thiazole: This compound lacks the prop-2-en-1-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.
Synthesis and Structure
The synthesis of this compound typically involves the alkylation of thiazole derivatives. The structural characteristics of this compound include a thiazole ring, which is known for its diverse biological properties. The presence of the prop-2-en-1-yloxy group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. For instance, a series of thiazole derivatives were evaluated for their antimicrobial efficacy against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | 125–150 | Antibacterial |
Reference Compound (Ofloxacin) | 50 | Antibacterial |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial activity comparable to established antimicrobial agents .
Anticancer Activity
Research has also highlighted the potential anticancer effects of thiazole derivatives. A study involving lipid-like thiazole derivatives demonstrated significant cytotoxicity against various tumor cell lines, including human fibrosarcoma HT-1080 and mouse hepatoma MG-22A. The compounds exhibited selective cytotoxicity, indicating their potential as anticancer agents .
In vivo studies further supported these findings, showing that certain thiazole derivatives could inhibit tumor growth in animal models. For example, 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide was reported to effectively reduce tumor size in mouse sarcoma S-180 models .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results revealed that this compound had an MIC range of 125–150 μg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, showcasing its selective cytotoxicity. The study concluded that the compound could be a candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively .
The biological activity of this compound may be attributed to its interaction with specific cellular targets. Thiazoles are known to influence various biochemical pathways, including those involved in cell signaling and apoptosis. The presence of the prop-2-en-1-yloxy group may enhance these interactions by increasing the lipophilicity and reactivity of the molecule.
Properties
IUPAC Name |
4-methyl-2-prop-2-enoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHQXHKMRZWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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